Product packaging for Allyl fluoroacetate(Cat. No.:CAS No. 406-23-5)

Allyl fluoroacetate

Cat. No.: B13421397
CAS No.: 406-23-5
M. Wt: 118.11 g/mol
InChI Key: KPJCWOXNYPYSPJ-UHFFFAOYSA-N
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Description

Allyl fluoroacetate is a chemical compound of interest in biochemical and toxicological research. It is an ester derivative of fluoroacetate, a substance notorious for its high toxicity in mammals. The primary mechanism of action, as studied in compounds like sodium fluoroacetate, involves a process known as "lethal synthesis" . Upon metabolic conversion, fluoroacetate is transformed into fluorocitrate, which acts as a "suicide" substrate and potently inhibits the mitochondrial enzyme aconitase . This inhibition effectively halts the tricarboxylic acid (TCA) cycle, a core pathway for cellular energy production, leading to cellular dysfunction and, in vivo, can cause severe clinical effects including cardiac arrhythmias and central nervous system disturbances . Researchers utilize fluoroacetate and its derivatives like this compound to model and study energy metabolism disruption, investigate glial-neuronal relationships in the brain , and explore the physiological basis of observed toxicities. Despite a well-understood mechanism, effective antidotes for fluoroacetate poisoning remain a challenge, with ethanol being one of the few partially effective treatments identified in decades of research . This makes continued research into this class of compounds critical. This compound is provided for research purposes only. This product is strictly for laboratory use and is not intended for human consumption. It is the responsibility of the researcher to ensure safe handling and disposal practices in accordance with their institution's and local regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7FO2 B13421397 Allyl fluoroacetate CAS No. 406-23-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

406-23-5

Molecular Formula

C5H7FO2

Molecular Weight

118.11 g/mol

IUPAC Name

prop-2-enyl 2-fluoroacetate

InChI

InChI=1S/C5H7FO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2

InChI Key

KPJCWOXNYPYSPJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CF

Origin of Product

United States

Synthetic Methodologies and Strategies

Chemical Synthesis Pathways

The chemical synthesis of allyl fluoroacetate (B1212596) can be achieved through several distinct pathways. These include the classical esterification of fluoroacetic acid derivatives with allylic alcohols, as well as modern catalytic methods that enable the direct fluorination of allylic substrates.

Esterification Reactions of Fluoroacetic Acid Derivatives with Allylic Alcohols

The most direct route to allyl fluoroacetate is through the esterification of a fluoroacetic acid derivative with an allylic alcohol. This method, a variation of the classic Fischer esterification, involves the reaction of an alcohol and a carboxylic acid to form an ester and water. scienceready.com.au While conceptually straightforward, the reaction of allyl alcohol with a carboxylic acid can be slow and may require a catalyst to proceed efficiently. google.com

Historically, esterification reactions often necessitate the use of an acid catalyst, such as sulfuric acid or toluene (B28343) sulfonic acid, to drive the reaction towards the product. google.com However, these catalysts must be neutralized and removed upon completion of the reaction, which can complicate the purification process. google.com An alternative approach involves reacting allyl acetate (B1210297) with a methyl or ethyl ester of the desired carboxylic acid in the presence of a metal alkoxide catalyst. google.com The synthesis of various fluorinated esters, including those derived from allyl alcohol, has been documented, highlighting the utility of this general approach. pdx.edu For instance, ethyl fluoroacetate has been used as a precursor in condensation reactions to form more complex fluorinated structures. cdnsciencepub.comrsc.org

The esterification process is a condensation reaction and is typically reversible. scienceready.com.au To enhance the yield of the ester, the reaction is often conducted under reflux conditions, and a dehydrating agent like concentrated sulfuric acid is used to remove water, thereby shifting the equilibrium towards the products. scienceready.com.au Despite its long history, catalytic esterification methods can have a limited substrate scope and may require using one of the reactants in a large excess. nih.gov

Directed Allylic Fluorination Approaches

Directed allylic fluorination represents a powerful alternative to esterification for synthesizing fluorinated allylic compounds. These methods involve the selective introduction of a fluorine atom at the allylic position of a pre-existing molecule and are often catalyzed by transition metals or organocatalysts.

Transition metal catalysis has become a cornerstone for the synthesis of allylic fluorides. rsc.org These methods often allow for high levels of control over regioselectivity and stereoselectivity.

Iridium Catalysis: Iridium catalysts have proven effective for the nucleophilic fluorination of allylic substrates. For example, the cyclooctadiene iridium chloride dimer, [IrCl(COD)]₂, can catalyze the fluorination of allylic trichloroacetimidates with triethylamine (B128534) trihydrofluoride (Et₃N·3HF) to produce branched allylic fluorides in good yields and with high regioselectivity. beilstein-journals.orgnih.gov This method is rapid, often completing within an hour. beilstein-journals.org Research has also demonstrated the use of iridium catalysts for the fluorination of allylic carbonates. beilstein-journals.org A significant advancement is the iridium-catalyzed asymmetric fluorination of racemic allylic trichloroacetimidates, which proceeds with excellent enantioselectivity. beilstein-journals.orgnih.gov Mechanistic studies have highlighted the crucial role of the trichloroacetimidate (B1259523) leaving group in enabling these regio- and enantioselective transformations. acs.org Iridium catalysis has also been applied to the enantioselective synthesis of branched allylic compounds containing a monofluorinated methylene (B1212753) unit. rsc.orgrsc.org

Palladium Catalysis: Palladium-catalyzed allylic C-H fluorination offers a direct method for synthesizing allylic fluorides from simple olefins, avoiding the need for pre-functionalized substrates. ucla.eduacs.org A Pd/Cr co-catalyst system with Et₃N·3HF as the fluoride (B91410) source has been shown to produce allylic fluorides with high regioselectivity for the branched isomer. ucla.eduacs.org Palladium catalysts, often in conjunction with phosphine (B1218219) ligands, are also used for the fluorination of allylic chlorides with silver fluoride (AgF). nih.gov Mechanistic investigations suggest that these reactions proceed through an allylpalladium fluoride intermediate. acs.orgprinceton.edu The attack of fluoride on a Pd(II)-allyl intermediate is believed to be an Sₙ2-type process. nih.gov

Copper Catalysis: Copper-catalyzed methods provide another avenue for allylic fluorination. A notable example is the fluorination of internal allylic bromides and chlorides using Et₃N·3HF as the fluorine source. nih.gov This reaction requires a functional group within the substrate to achieve good reactivity and regioselectivity. beilstein-journals.org Copper(I) fluoride complexes have also been utilized for the Sₙ2 fluorination of alkyl bromides. beilstein-journals.org Furthermore, copper-catalyzed fluorination of allylic halides with reagents like (PPh₃)₃CuF has been shown to proceed via a nucleophilic substitution pathway involving allyl copper intermediates. researchgate.net

Catalyst SystemSubstrateFluorine SourceKey FindingsReference
[IrCl(COD)]₂Allylic TrichloroacetimidatesEt₃N·3HFHigh regioselectivity for branched allylic fluorides. beilstein-journals.orgnih.gov
Chiral Diene-Ligated Ir ComplexRacemic Allylic TrichloroacetimidatesEt₃N·3HFExcellent enantioselectivity and yields. beilstein-journals.orgnih.gov
Pd/Cr CocatalystSimple OlefinsEt₃N·3HFDirect C-H fluorination with high branched regioselectivity. ucla.eduacs.org
Pd(0) with Trost's LigandAllylic ChloridesAgFProceeds via an Sₙ2-type attack on a Pd(II)-allyl intermediate. nih.gov
Copper CatalystInternal Allylic Bromides/ChloridesEt₃N·3HFRequires a functional group in the substrate for good reactivity. beilstein-journals.orgnih.gov
(PPh₃)₃CuFAllylic Halides(PPh₃)₃CuFProceeds via nucleophilic substitution involving allyl copper intermediates. researchgate.net

Organocatalysis and phase-transfer catalysis (PTC) have emerged as powerful, metal-free alternatives for asymmetric fluorination. chimia.ch Chiral anion phase-transfer catalysis, in particular, has been successfully applied to the enantioselective fluorination of alkenes. pnas.org This strategy often employs a chiral phosphate (B84403) anion to transport an electrophilic fluorine source, such as Selectfluor, from a solid or aqueous phase into an organic solution where the reaction occurs. pnas.orgunizar.es

The development of dianionic phase-transfer catalysts has further expanded the scope of these reactions, enabling the asymmetric deprotonative fluorination of allylic amides. jst.go.jpresearchgate.net In some cases, the generation of a directing group in situ has proven crucial for achieving high enantioselectivity in the fluorination of allylic alcohols. organic-chemistry.orgacs.org This approach extends the utility of electrophilic fluorination to unactivated substrates. acs.org

The synthesis of allylic fluorides can be broadly divided into nucleophilic and electrophilic fluorination strategies. beilstein-journals.org

Nucleophilic Fluorination: In these reactions, a fluoride source acts as the nucleophile, displacing a leaving group on the allylic substrate. beilstein-journals.org Many of the transition metal-catalyzed methods discussed previously fall into this category, where a fluoride anion attacks a metal-activated allylic intermediate. rsc.orgucla.edu Common fluoride sources for nucleophilic fluorination include Et₃N·3HF and AgF. beilstein-journals.orgnih.gov

Electrophilic Fluorination: This approach involves the reaction of an electron-rich alkene with an electrophilic fluorine source ("F⁺"). beilstein-journals.org A prominent example is the fluorodesilylation of allylsilanes using reagents like Selectfluor. beilstein-journals.orgnih.gov This reaction proceeds with the transposition of the double bond and can be highly diastereoselective, especially when a silylated stereogenic center is present in the starting material. beilstein-journals.org Chiral N-fluoroammonium salts derived from cinchona alkaloids have also been developed as effective enantioselective electrophilic fluorinating agents. chimia.chresearchgate.net

Organocatalytic and Phase-Transfer Catalysis in Allylic Fluorination

Diastereoselective and Enantioselective Synthesis of Fluorinated Allylic Structures

Achieving control over stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of bioactive molecules.

Diastereoselective Synthesis: The synthesis of molecules with multiple stereocenters often relies on diastereoselective reactions. For example, the electrophilic fluorination of branched (E)-allylsilanes with Selectfluor can proceed with efficient transfer of chirality from the silylated stereocenter to the newly formed fluorinated center. beilstein-journals.orgnih.gov Another approach involves the diastereoselective 1,3-difluorination of allylic azides mediated by hypervalent iodine reagents, which allows for the creation of three contiguous stereocenters. chinesechemsoc.org The diastereoselective addition of organometallic reagents to chiral aldehydes, such as Garner aldehyde, has been used to prepare optically active fluorine-containing allylic alcohols. sci-hub.se Similarly, the difluoromethylation of N-tert-butylsulfinyl ketimines can provide access to chiral α-difluoromethyl allylic amines with high diastereoselectivity. cas.cn

Enantioselective Synthesis: The catalytic enantioselective synthesis of allylic fluorides has been a significant area of research. As mentioned earlier, iridium and palladium catalysts with chiral ligands have been successfully employed for the enantioselective fluorination of allylic substrates. beilstein-journals.orgnih.govucla.edu Iridium-catalyzed allylic alkylations of fluorinated methylene derivatives can produce branched allylic products with excellent regio- and enantioselectivities. rsc.orgrsc.org Organocatalytic methods, particularly those using chiral anion phase-transfer catalysis, have also proven highly effective for the enantioselective fluorination of alkenes and allylic alcohols. pnas.orgacs.org For instance, the combination of a chiral phosphate phase-transfer catalyst and an arylboronic acid can facilitate the enantioselective fluorination of allylic alcohols. jst.go.jp Furthermore, chemoenzymatic approaches, such as the aldolase-catalyzed reaction of fluoropyruvate with aldehydes, offer a route to syn-configured α-fluoro β-hydroxy carboxylic acids with very high enantiomeric excess. nih.gov

MethodologySubstrate TypeKey FeaturesReference
Diastereoselective Electrophilic Fluorination(E)-AllylsilanesEfficient transfer of chirality from silyl (B83357) to fluorinated center. beilstein-journals.orgnih.gov
Diastereoselective 1,3-DifluorinationAllylic AzidesCreates three contiguous stereocenters. chinesechemsoc.org
Enantioselective Iridium CatalysisRacemic Allylic TrichloroacetimidatesExcellent enantioselectivity and yields. beilstein-journals.orgnih.gov
Enantioselective Palladium CatalysisCyclic Allylic ChloridesHighly enantioenriched cyclic allylic fluorides. ucla.edu
Enantioselective Chiral Anion Phase-Transfer CatalysisAlkenes, Allylic AlcoholsMetal-free, high enantioselectivity. pnas.orgacs.org
Chemoenzymatic SynthesisFluoropyruvate and AldehydesProduces syn-α-fluoro β-hydroxy carboxylic acids with >98% ee. nih.gov

Utilization of Fluoroacetate Surrogates and α-Fluoro-β-Ketoester Building Blocks

Modern synthetic chemistry often employs surrogates or building blocks to introduce specific functional groups in a controlled manner. For the fluoroacetate moiety, several such approaches have been developed.

Fluoromalonic acid half-thioesters (F-MAHTs) have been identified as effective biomimetic surrogates for fluoroacetate. acs.orgthieme-connect.commdpi.com These compounds can participate in highly stereoselective aldol (B89426) reactions under organocatalytic conditions, allowing for the enantioselective introduction of the fluoroacetate unit into a variety of molecular scaffolds. acs.orgthieme-connect.com Another chemoenzymatic strategy utilizes fluoropyruvate as a fluoroacetate equivalent. researchgate.net The trans-o-hydroxybenzylidene pyruvate (B1213749) aldolase-catalyzed reaction between fluoropyruvate and various aldehydes yields aldol adducts, which can be converted to syn-configured α-fluoro β-hydroxy carboxylic acids with high enantiomeric excess. researchgate.net

α-Fluoro-β-ketoesters represent another critical class of fluorinated building blocks. whiterose.ac.uk The development of enantioselective palladium-catalyzed asymmetric allylic alkylation of acyclic α-fluoro-β-ketoesters has been a significant achievement, yielding products with up to 92% enantiomeric excess (ee). whiterose.ac.uk This methodology provides a route to complex chiral molecules containing a fluorine atom. whiterose.ac.uk Research has provided insights into overcoming the typically modest selectivities associated with acyclic α-fluoroenolates in these reactions. whiterose.ac.uk

A versatile method for creating various fluorinated derivatives, including fluoro-acetophenones and fluoro-ketoesters, starts from fluorinated acyl-Meldrum's acid derivatives. worktribe.com These scaffolds are synthesized by the electrophilic fluorination of phenacyl Meldrum's acid substrates using Selectfluor and can be converted to the desired products in a single step. worktribe.com

Table 1: Enantioselective Allylic Alkylation of α-Fluoro-β-ketoesters Data sourced from Han, J., Hoteite, L., & Harrity, J. P. A. (2020). whiterose.ac.uk

SubstrateCatalyst SystemBaseEnantiomeric Excess (ee)
Acyclic α-fluoro-β-ketoester (Phenyl group)Pd(dba)₂ / Trost Ligand (L3)Hünig's base75-81%
Acyclic α-fluoro-β-ketoester (ortho-Tolyl group)Pd(dba)₂ / Trost Ligand (L3)Hünig's base86%
Generic Acyclic α-fluoro-β-ketoesterPd(dba)₂ / Trost Ligand (L3)Hünig's baseup to 92%

Synthesis of α-Monofluoroalkanoic Acids as Precursors

The direct precursor to this compound is fluoroacetic acid. The synthesis of α-monofluoroalkanoic acids and their derivatives is a fundamental step in accessing this and other related compounds. A significant development in this area is a method for the asymmetric synthesis of organofluorine compounds via enolate alkylation using optically active fluoroiodoacetic acid as an electrophile. acs.org This stable and storable chiral fluorinated precursor can be resolved with ephedrine (B3423809) to provide either enantiomer in high purity (≥96% ee). acs.org Alkylation reactions using this chiral precursor proceed in a highly stereospecific manner, allowing for the controlled construction of fluorinated stereocenters. acs.org Subsequent esterification of the resulting α-monofluoroalkanoic acid with allyl alcohol would yield the target molecule, this compound.

Chemoenzymatic and Biocatalytic Synthesis

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, prized for its high efficiency and selectivity under mild conditions. researchgate.netucl.ac.uk For organofluorine compounds, chemoenzymatic and fully biocatalytic pathways are of particular interest due to the challenges associated with chemical fluorination methods. nih.gov

Enzymatic Fluorination through Fluorinases (e.g., Streptomyces cattleya Pathways)

Nature's solution to carbon-fluorine bond formation is found in the soil bacterium Streptomyces cattleya. nih.govnih.gov This organism produces a unique enzyme, a fluorinase (5'-fluoro-5'-deoxyadenosine synthase or 5'-FDA synthase), which catalyzes the reaction between a fluoride ion and S-adenosyl-L-methionine (SAM). researchgate.netnih.gov This is the first and only known fluorination enzyme to be identified and is central to the biosynthesis of all known fluorinated natural products. researchgate.netnih.gov

The biosynthetic pathway in S. cattleya produces both fluoroacetate and 4-fluorothreonine. nih.gov A key intermediate in this pathway is fluoroacetaldehyde (B75747). nih.gov This intermediate is then acted upon by other enzymes within the bacterium; an aldehyde dehydrogenase oxidizes fluoroacetaldehyde to fluoroacetate, while a threonine transaldolase converts it to 4-fluorothreonine. nih.gov The fluoroacetate produced through this natural pathway is the direct biological precursor that could be esterified to form this compound.

Table 2: Key Enzymes in the Streptomyces cattleya Fluorometabolite Pathway Data sourced from references nih.govnih.gov.

EnzymeAbbreviation / EC NumberFunctionSubstrate(s)Product(s)
5'-Fluoro-5'-deoxyadenosine synthase (Fluorinase)5'-FDA synthase / EC 2.5.1.63Catalyzes C-F bond formationFluoride ion, S-adenosyl-L-methionine (SAM)5'-Fluoro-5'-deoxyadenosine (5'-FDA)
Aldehyde Dehydrogenase-Oxidation of fluoroacetaldehydeFluoroacetaldehydeFluoroacetate
Threonine Transaldolase-Conversion of fluoroacetaldehydeFluoroacetaldehyde4-Fluorothreonine

Engineered Biocatalytic Systems for Directed Fluorinated Compound Production

The principles of synthetic biology allow for the engineering of biological pathways to produce novel compounds. nih.gov The natural fluoroacetate pathway can be exploited as a source of fluorinated building blocks for introduction into other natural product scaffolds. nih.gov

A key step in utilizing the fluoroacetate produced by S. cattleya is its activation. Researchers have demonstrated that the enzyme pair acetate kinase (AckA) and phosphotransacetylase (Pta) from E. coli can effectively activate fluoroacetate to fluoroacetyl-CoA in nearly quantitative yield. nih.gov This activated building block can then be fed into engineered downstream pathways, such as polyketide synthase (PKS) systems, to incorporate fluorine site-selectively into complex polyketide backbones. nih.gov This strategy effectively expands the scope of biological fluorine chemistry beyond the simple metabolites produced naturally. nih.gov

Other engineered systems focus on modifying cofactor-dependent enzymes. For example, human methionine adenosyltransferase (hMAT2A) has been engineered to produce fluorinated S-adenosyl-l-methionine (SAM) analogs. researchgate.netsioc.ac.cn These novel cofactors can then be used by various SAM-dependent methyltransferases to achieve targeted fluoroalkylation of complex molecules, demonstrating the potential for creating biocatalytic systems for specific fluorination reactions. researchgate.netsioc.ac.cn

Chemical Reactivity and Reaction Mechanisms

Hydrolytic and Ester Cleavage Reactions

The ester linkage in allyl fluoroacetate (B1212596) is susceptible to cleavage under various conditions, a reaction often employed for the deprotection of the carboxyl group in synthetic sequences.

Like other esters, allyl fluoroacetate can be hydrolyzed to yield allyl alcohol and fluoroacetic acid. wikipedia.org This transformation can be catalyzed by acids or bases. Beyond simple hydrolysis, more selective and milder methods have been developed for cleaving the allyl ester, which is often used as a protecting group in organic synthesis due to its stability under many conditions. organic-chemistry.org

A prominent method for the deprotection of allyl esters involves palladium-catalyzed reactions. google.com These reactions typically proceed through the formation of a π-allyl palladium(II) complex. organic-chemistry.org In the presence of a nucleophilic scavenger, the allyl group is transferred from the carboxylate, liberating the free acid. A variety of reagents can be used for this purpose, including a combination of polymethylhydrosiloxane (B1170920) (PMHS) and zinc chloride with a palladium(0) catalyst, which provides a mild and efficient method for deallylation. organic-chemistry.org Other successful systems involve using pyrrolidine (B122466) or piperidine (B6355638) with an organic-soluble palladium complex. google.com

Enzymatic catalysis also provides insight into the cleavage of fluoroacetate-containing compounds. While not specific to this compound, studies on the enzyme fluoroacetate dehalogenase show a mechanism where a nucleophilic aspartate residue in the enzyme's active site attacks the carbon bearing the fluorine atom, forming an ester intermediate. researchgate.netnih.gov This intermediate is subsequently hydrolyzed by a water molecule. researchgate.netnih.gov This biological process highlights the susceptibility of the fluoroacetate moiety to nucleophilic attack and subsequent ester hydrolysis. researchgate.netnih.gov

Rearrangement Reactions

The structure of this compound is conducive to sigmatropic rearrangements, which are valuable for constructing complex carbon skeletons with high stereocontrol.

The Ireland-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that transforms allyl esters into γ,δ-unsaturated carboxylic acids. beilstein-journals.org Allyl fluoroacetates are particularly effective substrates for this reaction, undergoing a highly diastereoselective rearrangement. researchgate.netlookchem.com

This compound Substrate (R group on allyl moiety)Product (2-Fluoro-4-alkenoic acid)Yield (%)Diastereomeric Ratio (erythro:threo)Reference
(E)-2-Butenyl2-Fluoro-3-methyl-4-pentenoic acid8595:5 researchgate.net
(Z)-2-Butenyl2-Fluoro-3-methyl-4-pentenoic acid8210:90 researchgate.net
(E)-2-Pentenyl2-Fluoro-3-ethyl-4-pentenoic acid8495:5 researchgate.net
Cyclohexenyl2-(Cyclohex-2-en-1-yl)-2-fluoroacetic acid78>95:5 (trans) researchgate.net

Allylic isomerization refers to the migration of a carbon-carbon double bond within an allyl system. These processes are typically catalyzed by transition metals, such as ruthenium, rhodium, or palladium, which can facilitate the 1,3-hydride shift required for the isomerization. acsgcipr.orgfrontiersin.org For example, ruthenium catalysts have been shown to isomerize allyl alcohol to propanal, a process that proceeds through an enol intermediate. frontiersin.org Similarly, palladium complexes can catalyze the isomerization of double bonds in allyl ethers. acsgcipr.org

While specific studies on the isomerization of this compound are not extensively detailed in the literature, related compounds provide strong evidence for its potential to undergo such reactions. The formation of (π-allyl)palladium trifluoroacetate (B77799) complexes and their subsequent isomerization has been observed, suggesting that this compound could behave similarly under appropriate catalytic conditions. datapdf.com Such isomerization would shift the double bond from the terminal position (prop-2-enyl) to an internal position (prop-1-enyl), fundamentally altering the reactivity of the allyl moiety.

Diastereoselective Ester Enolate Claisen Rearrangements of Allyl Fluoroacetates

Electrophilic and Nucleophilic Reactions Involving the Allyl Moiety

The allyl group in this compound contains a C=C double bond, making it a site for both electrophilic and nucleophilic reactions. Its reactivity can be modulated by the use of transition metal catalysts, which can transform the allyl group into either an electrophilic or nucleophilic partner. nih.gov

Deprotonation in allylic systems can occur at different positions, and controlling the regioselectivity is key to their synthetic utility. nih.gov In the context of this compound, the most synthetically significant deprotonation occurs at the α-carbon (the carbon adjacent to the carbonyl group). The acidity of this proton is significantly enhanced by the inductive effect of both the adjacent fluorine atom and the carbonyl group. As discussed in the context of the Claisen rearrangement (Section 3.2.1), treatment with a strong base like LDA leads to highly regioselective deprotonation at this α-position to form the ester enolate. beilstein-journals.orgresearchgate.net This kinetic deprotonation is generally favored over potential deprotonation at the allylic C-H bonds of the prop-2-enyl group. nih.gov

The allyl group can act as an electrophile in substitution reactions, particularly when activated by a transition metal catalyst. libretexts.org Nucleophilic substitution on an allyl system can proceed through two main pathways: a direct SN2 substitution at the α-carbon or an SN2' substitution where the nucleophile attacks the γ-carbon (the terminal carbon of the double bond), resulting in an "allylic shift" or rearrangement. lscollege.ac.inwikipedia.org

Palladium-catalyzed reactions are common for activating allyl groups towards nucleophilic attack. organic-chemistry.org The reaction of an allyl ester with a palladium(0) catalyst generates a cationic (π-allyl)palladium intermediate, which is an excellent electrophile. organic-chemistry.org This intermediate can then be attacked by a wide range of nucleophiles. While specific examples involving this compound as the substrate are not widely reported, the principles of allylic substitution suggest it would be a viable substrate. For instance, iron-catalyzed allylic amination has been shown to be a highly regioselective process for converting allyl carbonates into allyl amines. organic-chemistry.org It is plausible that this compound could undergo similar transformations with various nucleophiles, such as amines or stabilized carbanions, to form new C-N or C-C bonds at the allylic position. organic-chemistry.org

Regioselective Deprotonation in Allyl Systems

Carbon-Fluorine Bond Activation and Functionalization

The cleavage of the C-F bond, one of the strongest single covalent bonds in organic chemistry, presents a considerable challenge. nih.gov In the context of this compound, this transformation is primarily understood through the lens of enzymatic catalysis, which achieves this difficult reaction under mild biological conditions.

Enzymatic Dehalogenation Mechanisms (e.g., Fluoroacetate Dehalogenase Catalysis)

The catalytic cycle is initiated by a nucleophilic attack on the α-carbon of the fluoroacetate substrate by a conserved aspartate residue within the enzyme's active site. researchgate.netnih.gov For instance, in fluoroacetate dehalogenase from Moraxella sp. B, this crucial role is played by Asp105. researchgate.net This attack occurs via an SN2 mechanism, leading to the displacement of the fluoride (B91410) ion and the formation of a covalent ester intermediate, linking the acetate (B1210297) moiety to the enzyme. d-nb.inforesearchgate.net

Experimental evidence for this mechanism was obtained through studies using H₂¹⁸O. researchgate.net After multiple turnovers of the enzyme reaction in the presence of isotopically labeled water, mass spectrometry analysis revealed that two ¹⁸O atoms were incorporated into the catalytic Asp105 residue. researchgate.net This finding strongly supports a two-step mechanism where the aspartate first acts as a nucleophile to form the ester intermediate, which is then hydrolyzed by a water molecule. researchgate.net The enzyme architecture, particularly a specialized "halogen pocket," helps to bind the substrate and stabilize the subsequent intermediates. nih.gov

The enzyme masterfully facilitates the cleavage of the formidable C-F bond. This is achieved through a combination of precise substrate positioning and electrostatic stabilization within the active site. nih.gov The leaving fluoride ion is stabilized by hydrogen-bonding interactions with specific amino acid residues in the halogen pocket, such as histidine, tryptophan, and tyrosine. nih.govnih.gov This stabilization of the leaving group is critical for lowering the activation energy required to break the C-F bond. nih.gov

For fluoroacetate, the rate-determining step of the enzymatic reaction is the initial nucleophilic attack by the aspartate residue. researchgate.netcas.cnnih.gov However, studies on related fluorinated compounds have shown that for substrates with more fluorine atoms, such as difluoroacetate (B1230586) and trifluoroacetate, the C-F bond activation itself becomes the rate-limiting step. cas.cnnih.gov Computational analyses have calculated the energy barrier for the enzymatic defluorination of monofluorinated acetate to be significantly lower than that for di- and trifluorinated analogues. nih.gov

A consortium of specific amino acid residues is essential for the catalytic activity of fluoroacetate dehalogenase. These residues can be categorized by their distinct roles in the reaction mechanism, as detailed in the table below.

Residue TypeExample (FAcD from Moraxella sp. B)Role in CatalysisReferences
Nucleophile Asp105Performs the initial SN2 attack on the α-carbon of fluoroacetate, forming the covalent ester intermediate. researchgate.netnih.gov
Base Catalyst His272Activates a water molecule for the hydrolysis of the ester intermediate, regenerating the free enzyme. researchgate.netnih.gov
Halogen Pocket His149, Trp150, Tyr212Stabilize the leaving fluoride ion through hydrogen bonding, facilitating C-F bond cleavage. nih.govnih.gov
Substrate Binding Arg105, Arg108Anchor the carboxylate group of the fluoroacetate substrate through hydrogen bonds, ensuring proper orientation and stabilizing the ester intermediate. nih.gov
Oxyanion Hole Phe34, Arg105Stabilize the tetrahedral intermediate formed during the hydrolysis of the ester. nih.gov

Mutational studies have confirmed the critical nature of these residues. For example, replacing the base catalyst His272 with asparagine (H272N) results in a complete loss of enzymatic activity. researchgate.net However, this mutant enzyme still becomes covalently alkylated by the substrate, demonstrating that the initial nucleophilic attack by Asp105 can occur, but the subsequent hydrolysis of the ester intermediate is blocked. researchgate.net This elegantly confirms the role of His272 as a base catalyst for the hydrolytic step. researchgate.net

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For allyl fluoroacetate (B1212596), ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. The spectrum of allyl fluoroacetate exhibits distinct signals corresponding to the protons of the allyl group and the fluoroacetyl moiety.

Allyl Protons : The vinyl protons (=CH₂ and -CH=) typically appear in the downfield region of the spectrum, usually between 5 and 6 ppm, due to the deshielding effect of the double bond. These signals often show complex splitting patterns (multiplets) because of coupling with each other. The protons on the carbon adjacent to the oxygen (-O-CH₂-) are also deshielding and will appear further downfield than typical alkyl protons.

Fluoroacetyl Protons : The methylene (B1212753) protons (CH₂) adjacent to the fluorine atom and the carbonyl group are significantly deshielded and will appear as a doublet due to coupling with the fluorine atom.

A detailed analysis of the chemical shifts (δ), integration values, and coupling constants (J) allows for the unambiguous assignment of each proton signal to its specific position within the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH=CH₂ 5.85 - 6.00 m
=CH₂ (trans) 5.35 d ~17.2
=CH₂ (cis) 5.25 d ~10.4
-OCH₂- 4.70 d ~5.7

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength. The data presented here are representative values.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.

Carbonyl Carbon : The carbon of the ester carbonyl group (C=O) is highly deshielded and typically appears in the range of 160-170 ppm.

Allyl Carbons : The carbons of the allyl group show characteristic shifts. The carbon of the -CH= group appears around 130-132 ppm, while the terminal =CH₂ carbon is found at approximately 118-120 ppm. The -O-CH₂- carbon is observed in the range of 65-67 ppm.

Fluoroacetyl Carbon : The carbon atom bonded to the fluorine (F-CH₂-) is significantly influenced by the electronegative fluorine atom and its signal appears as a doublet due to ¹JCF coupling, typically in the range of 75-80 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm) ¹JCF Coupling (Hz)
C=O ~166
-CH= ~131
=CH₂ ~119
-OCH₂- ~66

Note: Chemical shifts are reported in ppm relative to a standard reference. The coupling constant represents the interaction between the carbon and fluorine atoms.

¹⁹F NMR Spectroscopy for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique specifically for observing fluorine atoms within a molecule. lcms.cz Since ¹⁹F has a nuclear spin of 1/2 and a high natural abundance, ¹⁹F NMR is highly sensitive. lcms.cz The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, which often leads to simpler, first-order spectra with less peak overlap. lcms.cz

For this compound, the ¹⁹F NMR spectrum is expected to show a single primary signal, as there is only one fluorine environment. This signal will be split into a triplet due to coupling with the two adjacent protons of the methylene group (-CH₂F). The position of this triplet in the spectrum provides a unique fingerprint for the fluoroacetyl group. The large chemical shift dispersion of ¹⁹F NMR is advantageous for identifying and quantifying fluorinated compounds, even in complex mixtures. lcms.czscholaris.ca

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Fluorine Assignment Chemical Shift (δ, ppm) Multiplicity JHF Coupling (Hz)

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃. The triplet multiplicity arises from coupling to the two neighboring protons.

Two-Dimensional NMR Techniques (e.g., COSY, COLOC)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other. longdom.orglibretexts.org In this compound, cross-peaks would be observed between the vinyl protons and the adjacent allylic protons (-O-CH₂-), confirming their connectivity. longdom.org It would also show correlations within the vinyl system itself.

COLOC (Correlation Spectroscopy for Long-Range Couplings) : While not as commonly used now as its successors HMBC and HSQC, COLOC was designed to show correlations between protons and carbons that are two or three bonds apart. For this compound, a COLOC experiment could establish connectivity between the protons of the allyl group and the carbons of the fluoroacetyl moiety through the ester linkage, for instance, showing a correlation between the -O-CH₂- protons and the carbonyl carbon.

These 2D NMR methods, by revealing through-bond connectivities, provide definitive evidence for the structural assignments made from 1D NMR spectra. sbq.org.br

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. bioanalysis-zone.com It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or five decimal places. bioanalysis-zone.commeasurlabs.comthermofisher.com This high precision allows for the determination of the elemental formula of a molecule with a high degree of confidence. measurlabs.com For this compound (C₅H₇FO₂), HRMS can distinguish its exact mass from other molecules that might have the same nominal mass but different elemental compositions. researchgate.netlcms.cz

The exact mass of this compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, and ¹⁶O). This experimentally determined value is then compared to the theoretical exact mass to confirm the molecular formula.

Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₅H₇FO₂
Theoretical Exact Mass 118.04299 Da

Note: The experimentally determined mass should be very close to the theoretical value, typically within a few parts per million (ppm), to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragment Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural characterization of molecules like this compound. labmanager.commdpi.comnih.gov This technique involves multiple stages of mass analysis, typically where a precursor ion is isolated, fragmented, and the resulting product ions are analyzed. labmanager.com The fragmentation patterns generated are unique to the molecule's structure, providing a veritable fingerprint for identification and detailed structural insights. mdpi.comnih.gov

In the analysis of this compound, MS/MS can elucidate the connectivity of atoms by breaking the molecule apart in a controlled manner. The process, often involving collision-induced dissociation (CID), generates a spectrum of fragment ions. labmanager.com The masses of these fragments help in piecing together the original structure. High-resolution mass spectrometry, when coupled with MS/MS, allows for the determination of the elemental composition of both the parent molecule and its fragments with high accuracy. mdpi.comnih.gov While specific fragmentation data for this compound is not detailed in the provided results, the general principles of MS/MS suggest that characteristic losses, such as the allyl group or the fluoroacetyl moiety, would be key identifiers. The versatility of MS/MS makes it suitable for analyzing complex mixtures and identifying unknown compounds. labmanager.comnih.gov

Table 1: Hypothetical MS/MS Fragmentation Data for this compound This table is based on general fragmentation principles and not on specific experimental data from the search results.

Precursor Ion (m/z)Collision Energy (eV)Product Ions (m/z)Proposed Fragment Structure/Loss
1181077Loss of Allyl radical (C₃H₅)
1181041Allyl cation (C₃H₅⁺)
1182061Fluoroacetyl cation (FCH₂CO⁺)
1182059Loss of Fluoroacetic acid (FCH₂COOH)

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule. pressbooks.pubutexas.edu

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a molecule. utexas.eduspectroscopyonline.com It relies on the inelastic scattering of monochromatic light. spectroscopyonline.com This technique is particularly sensitive to non-polar bonds, making it well-suited for analyzing the C=C bond in the allyl group of this compound.

Raman spectroscopy can provide a unique "fingerprint" of a compound, aiding in its identification and structural analysis. spectroscopyonline.com For this compound, the Raman spectrum would be expected to show strong signals for the C=C stretching vibration. The technique's ability to analyze samples in various states (solid, liquid, gas) and its low interference from water make it a versatile tool. spectroscopyonline.commdpi.com While specific Raman data for this compound was not found, the application of this technique would be valuable for confirming the presence of the allyl moiety and providing a more complete vibrational profile of the molecule.

Advanced Chromatographic-Mass Spectrometric Methods for Detection and Quantification

The coupling of chromatographic separation techniques with mass spectrometry provides highly sensitive and selective methods for the detection and quantification of compounds like this compound, especially at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. mdpi.com For compounds that are not sufficiently volatile or exhibit poor chromatographic behavior, derivatization is often employed. researchgate.net In the context of fluoroacetates, derivatization is a common strategy to improve their analytical characteristics for GC-MS analysis. nih.gov

For instance, fluoroacetic acid can be converted into a more volatile and thermally stable derivative, such as a pentafluorobenzyl (PFB) ester, to enhance its detectability. nih.gov A similar strategy could be applied to the analysis of this compound or its hydrolysis product, fluoroacetic acid. Derivatization can also improve the ionization efficiency and fragmentation patterns in the mass spectrometer, leading to lower detection limits. researchgate.net For example, silylation is another common derivatization technique used in GC-MS metabolomics studies to analyze compounds with active hydrogens. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ion Chromatography-Mass Spectrometry (IC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing less volatile and more polar compounds that are not amenable to GC analysis. mdpi.com For the analysis of the fluoroacetate anion, which would be the result of the hydrolysis of this compound, LC-MS/MS offers a direct method of detection without the need for derivatization. nih.gov Methods have been developed for the direct aqueous injection and analysis of the fluoroacetate anion in water using LC-MS/MS, demonstrating its high sensitivity and specificity. nih.gov

Ion chromatography (IC) is particularly well-suited for the separation of ionic species like the fluoroacetate anion. researchgate.netmetrohm.com When coupled with mass spectrometry (IC-MS), it provides a highly selective and sensitive method for the determination of polar contaminants. metrohm.comthermofisher.com Capillary IC-MS further enhances mass sensitivity and reduces eluent consumption, making it an efficient technique for trace-level analysis. lcms.cz These methods avoid the derivatization step often required for GC-MS, simplifying sample preparation. nih.gov

Table 3: Comparison of Chromatographic-Mass Spectrometric Methods for Fluoroacetate Analysis

TechniqueSample Volatility RequirementDerivatizationTypical Application
GC-MSHighOften RequiredAnalysis of volatile derivatives of fluoroacetic acid.
LC-MS/MSLow to MediumGenerally Not RequiredDirect analysis of the fluoroacetate anion in aqueous samples. nih.gov
IC-MSNot RequiredNot RequiredSeparation and detection of ionic species like the fluoroacetate anion. researchgate.netmetrohm.com

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies

Quantum mechanical methods provide a foundational understanding of a molecule's behavior at the electronic level. These ab initio and density functional theory approaches are instrumental in predicting structure, reactivity, and spectroscopic properties from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of chemical systems. By calculating properties based on the electron density, DFT can provide insights into molecular orbitals, charge distribution, and reactivity indices. While direct DFT studies on allyl fluoroacetate (B1212596) are not extensively documented, analysis of related allylic and fluoroacetate compounds allows for a comprehensive prediction of its behavior.

Studies on allylic compounds, such as allyl mercaptan, using DFT at the B3LYP/cc-pVQZ level, have determined various global reactivity descriptors that are crucial for understanding chemical behavior. mdpi.com These descriptors, grounded in Conceptual DFT, quantify the response of a system to changes in its electron count. archive.org They include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to Frontier Molecular Orbital (FMO) theory. The HOMO-LUMO gap is a key indicator of chemical stability, while the individual orbital energies relate to the molecule's ability to donate or accept electrons.

Further descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). mdpi.comresearchgate.net Chemical potential indicates the tendency of electrons to escape from the system, while hardness measures the resistance to changes in electron distribution. mdpi.com The electrophilicity index provides a measure of a molecule's ability to act as an electrophile. researchgate.net For allyl fluoroacetate, the electron-withdrawing nature of the fluoroacetate group is expected to lower the HOMO and LUMO energies compared to a simple alkene, likely increasing its electrophilicity. The reactivity of allylic systems is known to be influenced by the π-system, which can stabilize transition states in reactions like SN2 substitutions. acs.org

The reactivity of the C-F bond in the fluoroacetate moiety has also been a subject of DFT studies. researchgate.net The reaction force analysis, a tool used to understand reaction mechanisms, reveals that the energy barrier for C-F bond cleavage is significantly influenced by the electronic environment. researchgate.net For this compound, the electronic interplay between the allylic double bond and the fluoroacetyl group would modulate the charge distribution and thus the activation energy for nucleophilic attack at the α-carbon.

Table 1: Representative Global Reactivity Descriptors Calculated for Allyl Mercaptan (AM) in a Vacuum This table, adapted from studies on a related allylic compound, illustrates the types of descriptors DFT can provide. The values for this compound would be influenced by the substitution of the thiol group with a fluoroacetate ester.

DescriptorSymbolValue (eV)Description
HOMO EnergyEHOMO-9.39Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO-0.19Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO GapΔE9.20Difference between LUMO and HOMO energies; indicates chemical stability and reactivity.
Chemical Potentialμ-4.79Measures the escaping tendency of electrons from a system.
Chemical Hardnessη4.60Measures the resistance to change in the electron distribution.
Electrophilicity Indexω2.49Quantifies the electrophilic nature of a molecule.
Data sourced from Molski, M. (2024). mdpi.com

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms at each time step from first principles (quantum mechanics), typically using DFT. nih.govrsc.org This allows for the simulation of dynamic molecular processes, including chemical reactions and conformational changes in condensed phases, without the need for pre-parameterized force fields. nih.gov This method provides a powerful tool for studying reaction mechanisms, solvation dynamics, and proton transfer events. nih.govrsc.org

While specific AIMD simulations for this compound have not been reported, the methodology has been successfully applied to understand complex chemical phenomena in related systems. For example, AIMD has been used to:

Elucidate Reaction Mechanisms: In glycosylation reactions, AIMD simulations have mapped out the free energy surfaces to distinguish between SN1 and SN2 pathways, providing detailed insights into the lifetime of intermediates and the role of the solvent. nih.gov A similar approach could be used to study the hydrolysis of this compound or its reaction within an enzyme active site, tracking bond-breaking and bond-forming events in real-time.

Investigate Solvation and Proton Transfer: AIMD simulations have been employed to study the hydration shells of antibiotics like levofloxacin (B1675101) and their role in proton transfer. rsc.org For this compound, AIMD could model the structure of its hydration shell and explore how water molecules mediate its conformational dynamics or participate in its hydrolysis.

Analyze Fluorinated Materials: The structural effects of incorporating fluorine into bioactive phosphate (B84403) glasses have been studied using AIMD. nih.gov These simulations revealed how F-P bonding affects the glass network, which is analogous to how the fluorine atom in this compound influences its local structure and interactions.

Applying AIMD to this compound could provide a dynamic picture of its conformational landscape, the influence of solvent on its structure, and the step-by-step mechanism of its reactions, such as enzymatic degradation.

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques, from quantum mechanics to classical molecular mechanics, used to study complex chemical and biological systems.

Fluoroacetate dehalogenase (FAcD) is an enzyme capable of cleaving the highly stable carbon-fluorine bond in fluoroacetate. researchgate.netnih.gov The catalytic mechanism and substrate interactions have been extensively studied using combined quantum mechanics/molecular mechanics (QM/MM) methods. rsc.orgresearchgate.netnih.govacs.org In these studies, the active site containing the substrate is treated with a high level of quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics.

The catalytic process for fluoroacetate involves several key steps and interactions:

Substrate Binding: The fluoroacetate substrate is anchored in the active site by a network of hydrogen bonds with several key amino acid residues. nih.govresearchgate.net The carboxylate group interacts strongly with arginine residues (e.g., Arg111, Arg114), while the fluorine atom is stabilized by interactions with a "halide pocket" typically composed of residues like histidine, tryptophan, and tyrosine (e.g., His155, Trp156, Tyr219). rsc.orgnih.gov

Nucleophilic Attack: An aspartate residue (e.g., Asp104/Asp110) acts as a nucleophile, attacking the α-carbon of fluoroacetate in an SN2 reaction. researchgate.netnih.gov This leads to the formation of a covalent ester intermediate and the displacement of the fluoride (B91410) ion. researchgate.net

Transition State Stabilization: The stabilization of the leaving fluoride ion by the halide pocket is crucial for lowering the activation energy of the C-F bond cleavage. nih.govresearchgate.net

Hydrolysis: The ester intermediate is subsequently hydrolyzed by a water molecule, which is activated by a histidine residue (e.g., His271/His272), regenerating the free enzyme and releasing glycolate. nih.govresearchgate.net

For this compound, the presence of the allyl group instead of a simple proton would significantly influence its interaction with FAcD.

Steric Hindrance: The bulkier allyl group may face steric clashes upon entering the active site, potentially affecting the binding affinity and the orientation of the substrate. The precise positioning required for the nucleophilic attack by aspartate might be more difficult to achieve.

Electronic Effects: The allylic π-system could introduce electronic interactions with nearby residues, such as π-stacking with the indole (B1671886) ring of tryptophan. However, it may also alter the electrostatic potential around the scissile C-F bond, potentially impacting the rate of nucleophilic attack.

Computational docking and QM/MM simulations would be necessary to precisely model how this compound fits into the FAcD active site and to calculate the energy barrier for its defluorination compared to the natural substrate, fluoroacetate.

Table 2: Key Amino Acid Residues in Fluoroacetate Dehalogenase Active Site and Their Catalytic Roles

Residue (Example Numbering)Proposed Role in Catalysis
Asp104 / Asp110Acts as the key nucleophile, attacking the α-carbon of the substrate. researchgate.netnih.gov
Arg111 / Arg114Anchor the carboxylate group of the substrate via hydrogen bonds. rsc.orgresearchgate.net
His155, Trp156, Tyr219Form a "halide pocket" to stabilize the leaving fluoride ion through hydrogen bonding. rsc.orgnih.gov
His271 / His272Acts as a general base, activating a water molecule for the hydrolysis of the ester intermediate. nih.govresearchgate.net
Asp128Part of the catalytic triad, stabilizing the protonated histidine during hydrolysis. nih.gov
Residue numbering can vary depending on the specific enzyme source organism. researchgate.netnih.govrsc.orgnih.govresearchgate.net

The three-dimensional structure and conformational flexibility of this compound are determined by rotations around its single bonds. Conformational analysis using computational methods can predict the most stable isomers and the energy barriers between them. Studies on simpler model compounds like methyl fluoroacetate (MFA) and other allylic systems provide a strong basis for understanding the conformational preferences of this compound. researchgate.netscribd.com

For the fluoroacetate portion, DFT calculations on MFA have shown the existence of two stable planar conformers: a cis form (F-C-C=O dihedral angle of 0°) and a trans form (F-C-C=O dihedral angle of 180°). researchgate.net In the vapor phase, these two conformers are calculated to be of nearly equal energy. The relative stability of these conformers is highly sensitive to the solvent environment, with more polar solvents favoring the conformer with the larger dipole moment. researchgate.net

For the allylic portion, the conformation is influenced by "allylic strain," which describes the steric interactions between substituents on the double bond and the allylic carbon. scribd.com The rotation around the O-CH₂ bond in this compound will be governed by a balance between steric repulsion and stabilizing electronic interactions.

Combining these insights, the conformational landscape of this compound is expected to be characterized by several low-energy minima corresponding to different arrangements of the fluoroacetyl and allyl groups. Key rotational degrees of freedom include:

The F-Cα-C=O dihedral angle (determining cis/trans isomers).

The Cα-C-O-Callyl dihedral angle.

The C-O-Callyl-C=C dihedral angle.

Enzyme-Substrate Interactions in Fluoroacetate Dehalogenase Systems

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily using DFT, are highly effective at predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and identifying molecular structures, including different conformational isomers.

Computational studies on methyl fluoroacetate (MFA) have demonstrated the accuracy of this approach. researchgate.net DFT calculations were used to obtain the geometries of the cis and trans conformers, and subsequently, their NMR properties were calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts from first principles. researchgate.net

Key findings from these studies that are applicable to this compound include:

NMR Coupling Constants: The one-bond carbon-fluorine coupling constant (¹JCF) is highly sensitive to the molecular conformation. Different values are calculated for the cis and trans conformers of MFA. By comparing the calculated population-averaged coupling constant with the experimental value, it is possible to determine the equilibrium populations of the conformers in different solvents. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict ¹³C and ¹H chemical shifts, aiding in the assignment of complex experimental spectra.

IR Frequencies: The vibrational frequencies, particularly the carbonyl (C=O) stretching frequency, are also conformation-dependent. In the IR spectrum of MFA, two distinct carbonyl bands are observed, corresponding to the cis and trans isomers. The relative intensity of these bands changes with solvent polarity, corroborating the conformational equilibrium shifts predicted by theory. researchgate.net

For this compound, similar calculations could predict the characteristic NMR and IR signatures for its various stable conformers. This would allow experimentalists to identify the dominant conformations present in a sample and study how factors like solvent and temperature influence the conformational equilibrium.

Table 3: Calculated vs. Experimental ¹JCF Coupling Constants (Hz) for Conformers of Methyl Fluoroacetate (MFA) This table illustrates how theoretical calculations can dissect the contributions of different conformers to an observed spectroscopic parameter.

ConformerCalculated ¹JCF (Hz)
cis (F-C-C=O = 0°)-156.9
trans (F-C-C=O = 180°)-201.1
Solvent Experimental ¹JCF (Hz)
Cyclohexane-178.6
Acetonitrile-170.1
DMSO-165.7
Data sourced from Tormena, C. F., et al. (2001). researchgate.net The shift in the experimental coupling constant with solvent polarity reflects the changing populations of the cis and trans conformers.

Reaction Pathway Analysis and Transition State Characterization

Computational studies are instrumental in elucidating the mechanisms of chemical reactions, mapping out the potential energy surface, and characterizing the high-energy transition states that connect reactants to products.

One of the significant reactions involving this compound is the ester enolate Claisen rearrangement, which has been studied for its facile and diastereoselective nature. acs.org This reaction typically proceeds through a concerted, pericyclic mechanism. The transition state is proposed to adopt a highly ordered, chair-like or boat-like six-membered ring structure, which accounts for the observed stereoselectivity. rice.edu

Computational investigations into related compounds provide a framework for understanding the specifics of this compound's reactivity. For instance, theoretical studies on the photo-oxidation of allyl trifluoroacetate (B77799), a structurally similar ester, have been conducted to understand its atmospheric degradation. researchgate.net In that research, transition states (TSs) on the potential energy surface were located and characterized by the presence of a single imaginary frequency, a hallmark of a true transition state. researchgate.net The geometries and energies of reactants, intermediates, transition states, and products were optimized using methods like the MPWB1K functional with the 6-31+G(d,p) basis set, with energy refinements using G2(MP2) theory. researchgate.net

The character of the transition state dictates the reaction kinetics. A highly ordered transition state, as expected in the Claisen rearrangement, is often associated with a large negative entropy of activation (ΔS‡). osti.gov This indicates a significant decrease in the degrees of freedom when the molecule proceeds from the reactant stage to the transition state. osti.gov

Furthermore, the cleavage of the carbon-fluorine (C-F) bond, a critical aspect of the fluoroacetate moiety's chemistry, has been explored computationally in the context of enzymatic dehalogenation. researchgate.netresearchgate.net These studies reveal that the reaction often follows an SN2 mechanism. researchgate.net For example, the enzyme fluoroacetate dehalogenase utilizes an aspartate residue as a nucleophile to attack the carbon atom bonded to fluorine. researchgate.netresearchgate.net The transition state for this C-F bond cleavage is significantly stabilized by hydrogen-bonding interactions within the enzyme's active site, which effectively lowers the activation energy. researchgate.netresearchgate.net

Reaction PathwayKey FeaturesComputational Methodologies Employed (Examples from related studies)
Ester Enolate Claisen RearrangementConcerted, pericyclic mechanism; Highly ordered, cyclic transition state leading to high diastereoselectivity. acs.orgrice.edu-
Atmospheric Oxidation (e.g., with Cl atoms)Formation of pre-reactive complexes; Transition states characterized by a single imaginary frequency. researchgate.netDFT (MPWB1K/6-31+G(d,p)), G2(MP2), Conventional Transition State Theory (CTST). researchgate.net
Enzymatic Dehalogenation (C-F bond cleavage)SN2 mechanism; Stabilization of the transition state by hydrogen bonding. researchgate.netresearchgate.netQuantum Mechanics/Molecular Mechanics (QM/MM) methods. researchgate.netresearchgate.net

Global and Local Descriptors of Chemical Activity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to calculate various descriptors that predict a molecule's reactivity. These descriptors are categorized as either global, reflecting the reactivity of the molecule as a whole, or local, identifying the most reactive sites within the molecule. nih.govdergipark.org.tr

Global Reactivity Descriptors

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. A higher chemical potential suggests a better nucleophile.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap and are generally less reactive. dergipark.org.tr

Global Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and more reactive. dergipark.org.tr

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a more powerful electrophile. dergipark.org.tr

DescriptorSymbolFormulaSignificance
Chemical Potentialμμ ≈ (EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape. dergipark.org.tr
Chemical Hardnessηη ≈ (ELUMO - EHOMO)Measures resistance to change in electron configuration; relates to stability. dergipark.org.tr
Global SoftnessSS = 1 / ηIndicates the capacity of a molecule to receive electrons; relates to reactivity. dergipark.org.tr
Electrophilicity Indexωω = μ2 / 2ηMeasures the propensity of a species to act as an electrophile. dergipark.org.tr

Local Reactivity Descriptors

While global descriptors give a picture of the entire molecule, local descriptors pinpoint specific atoms or regions that are most susceptible to attack. nih.gov The most prominent of these is the Fukui function, f(r), which describes the change in electron density at a specific point when the total number of electrons in the molecule changes. nih.gov

The Fukui function helps to distinguish sites for different types of attack:

f+(r): For nucleophilic attack (attack by an electron donor). This function highlights sites where an added electron is most likely to reside.

f-(r): For electrophilic attack (attack by an electron acceptor). This function identifies sites from which an electron is most easily removed.

f0(r): For radical attack.

For this compound, one could predict that the carbonyl carbon is a primary site for nucleophilic attack (high f+(r)), while the C=C double bond would be susceptible to electrophilic or radical attack (high f-(r) or f0(r)). Calculating these local descriptors provides a quantitative basis for such predictions, which are crucial for understanding regioselectivity in reactions. nih.gov

Fukui FunctionFormulaPredicted Reactive Site
f+(r)ρ(N+1)(r) - ρ(N)(r)Nucleophilic Attack
f-(r)ρ(N)(r) - ρ(N-1)(r)Electrophilic Attack
f0(r)(N+1)(r) - ρ(N-1)(r)] / 2Radical Attack

Note: ρ(N) is the electron density of the neutral molecule, ρ(N+1) is for the anion, and ρ(N-1) is for the cation. nih.gov

Environmental Occurrence and Biotic/abiotic Degradation Pathways

Abiotic Degradation Processes and Environmental Stability

Organofluorine compounds, particularly those with multiple fluorine atoms, are known for their chemical stability due to the strength of the C-F bond. nih.govleg.mn Fluoroacetate (B1212596) is stable in sunlight. epa.gov However, it is highly soluble in water, which means it can be readily diluted and dispersed in aquatic environments. doc.govt.nzwikipedia.org

The hydrolysis of trifluoroacetate (B77799), a related compound, requires harsh conditions such as refluxing in 30% sodium hydroxide, illustrating the general resistance of such compounds to abiotic degradation. researchgate.net While fluoroacetate is more labile than polyfluorinated compounds, its persistence can be influenced by environmental factors like temperature and the presence of biologically active systems. nih.govdoc.govt.nz For instance, the degradation of sodium monofluoroacetate in water is significantly enhanced by increased temperature and the presence of aquatic plants and microorganisms. doc.govt.nz

Natural Occurrence of Fluoroacetate in Flora and Microorganisms

Fluoroacetate is a naturally occurring toxin found in over 40 plant species across Australia, Africa, and South America. nih.govoup.comwikipedia.org These plants produce fluoroacetate as a defense mechanism against herbivores. researchgate.net Notable examples include plants from the genera Gastrolobium, Acacia, Dichapetalum, and Oxylobium. wikipedia.orgchrc.qld.gov.au The concentration of fluoroacetate in these plants can vary significantly. nih.gov

In addition to plants, some microorganisms are also capable of biosynthesizing fluoroacetate. researchgate.net Recent studies have also detected fluoroacetate in soil extracts, and have shown that soil microbial communities can produce fluoroacetate when supplemented with fluoride (B91410) ions, indicating a natural cycle of synthesis and degradation. nih.gov

Environmental Fate Modeling and Assessment of Organofluorine Compounds

Predicting the environmental fate of the vast number of organofluorine compounds is a significant challenge. leg.mndiva-portal.org Many per- and polyfluoroalkyl substances (PFASs) are known to be persistent in the environment. fao.orgpublish.csiro.au

Evaluative fate models, such as fugacity-based models, are used to predict the environmental partitioning and fate of chemicals. researchgate.net However, a study assessing computational models for a large database of over 4,700 PFASs found that current models lack applicability for many of these compounds, highlighting significant knowledge gaps. diva-portal.orgfao.orgpublish.csiro.au The unique properties imparted by fluorine substitution mean that organofluorine compounds can behave differently from their chlorinated or non-halogenated analogs. researchgate.net

For fluoroacetate, its high water solubility suggests it is mobile in soil and has the potential to leach into groundwater. epa.gov However, its susceptibility to microbial degradation means that it is not expected to persist or bioaccumulate in the environment. doc.govt.nzchrc.qld.gov.au The rapid breakdown in soil and water, mediated by microorganisms, is the primary route of dissipation. wikipedia.orgapvma.gov.au

Q & A

Q. How is Allyl fluoroacetate synthesized and characterized in experimental settings?

this compound is synthesized via nucleophilic substitution reactions. For example, ethyl fluoroacetate reacts with allyl bromide under controlled conditions to yield enantiomerically pure derivatives. Characterization involves 1H NMR to confirm stereochemical configurations and purity, with specific shifts (e.g., allyl protons at δ 5.8–6.1 ppm and fluorinated carbons at δ 110–120 ppm) providing structural insights. Chiral intermediates like (S)-(-)-methyl 4-methylphenyl sulfoxide ensure enantiopurity .

Q. What analytical methods are used to quantify fluorine content in this compound?

Fluorine quantification employs lead chlorofluoride precipitation (for gravimetric analysis) or thorium nitrate titration (for colorimetric detection). Advanced techniques like LC-MS/MS with electrospray ionization (ESI) are used for trace-level detection, leveraging fragmentation patterns (e.g., m/z 97 for fluoroacetate ions). Method validation requires calibration with standards like sodium fluoroacetate .

Q. What are the primary biochemical mechanisms of toxicity associated with this compound?

this compound is metabolized to fluoroacetate , which enters the tricarboxylic acid (TCA) cycle and converts to fluorocitrate , inhibiting aconitase. This disrupts ATP production, causing cellular energy failure. Experimental models (e.g., astrocyte studies) use 1–10 mM concentrations to induce metabolic blockade, with pH and osmolarity adjustments to maintain physiological relevance .

Advanced Research Questions

Q. How do environmental factors influence the degradation kinetics of this compound in different matrices?

Degradation rates depend on microbial activity and temperature. In soil, 50% degradation occurs in 10 days at 23°C but extends to 80 days at 5°C. Aquatic systems show accelerated degradation via microbial action (2–6 days at 21°C) and plant-mediated processes (e.g., Myriophyllum spp. reduces concentrations to undetectable levels within 24 hours). Soil leaching is minimal unless heavy rainfall occurs post-application .

Q. What experimental strategies resolve contradictions in fluorinated compound biosynthesis vs. degradation pathways?

Tracer experiments with isotopically labeled precursors (e.g., [13C]-glycerol or [14C]-glycolate) coupled with GC-MS or 19F NMR differentiate biosynthetic pathways from degradation byproducts. For example, Streptomyces cattleya biosynthesizes fluoroacetate via β-hydroxypyruvate, not glycolate, as shown by isotopic enrichment patterns .

Q. How do stereochemical variations in this compound derivatives affect their pharmacological activity?

Enantiopure isomers synthesized from chiral sulfoxide intermediates exhibit divergent receptor-binding affinities. For instance, (R)- and (S)-isomers of fluoro-muscarines show differential activity in acetylcholine receptor assays. Chiral HPLC (e.g., Chiralpak AD-H column) or NOESY NMR resolves stereoisomers, with IC50 values varying by 10–100× between enantiomers .

Q. How can researchers address discrepancies in fluorinated compound toxicity across experimental models?

Discrepancies arise from differences in metabolic uptake (e.g., astrocyte vs. neuronal models) or fluorination efficiency. Standardizing protocols—such as pH adjustment (7.4–7.6), osmolarity control (290–310 mOsm), and washout periods (20–40 minutes)—ensures reproducibility. Non-parametric statistical tests (e.g., Friedman ANOVA) account for non-normal data distributions .

Methodological Notes

  • Synthesis Optimization : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of allyl intermediates.
  • Environmental Fate Studies : Combine soil microcosms with 16S rRNA sequencing to identify fluorodegrading microbes (e.g., Pseudomonas spp.).
  • Toxicity Assays : Pair fluorometric assays (e.g., MTT for cell viability) with metabolomics (e.g., GC-MS for TCA intermediates) to map metabolic disruptions.

For further details on enzymatic defluorination or regulatory thresholds, refer to cited studies on sodium fluoroacetate analogs .

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